molecular formula C19H22ClN3O3S2 B11404841 Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11404841
M. Wt: 440.0 g/mol
InChI Key: SOPHUWHYIXSERO-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a propylsulfanyl group and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with propylthiol under basic conditions.

    Amidation: The amido group is introduced by reacting the pyrimidine derivative with an appropriate amine.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amido group to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-propylthiopyrimidine-5-amine: A related pyrimidine derivative with similar structural features.

    Ticagrelor Intermediate: Another compound with a pyrimidine core used in pharmaceutical synthesis.

Uniqueness

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a pyrimidine ring with a benzothiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22ClN3O3S2

Molecular Weight

440.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H22ClN3O3S2/c1-3-9-27-19-21-10-12(20)15(22-19)16(24)23-17-14(18(25)26-4-2)11-7-5-6-8-13(11)28-17/h10H,3-9H2,1-2H3,(H,23,24)

InChI Key

SOPHUWHYIXSERO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)Cl

Origin of Product

United States

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